Benzpyrinium bromide

Cholinesterase inhibition Pharmacokinetics Duration of action

Benzpyrinium bromide is a reversible AChE inhibitor with a ~30-minute duration, ideal for acute urodynamic studies requiring transient cholinergic stimulation. Its high aqueous solubility and defined pH profile make it an excellent preformulation benchmark. Order ≥98% purity for reproducible in vivo and in vitro assays.

Molecular Formula C15H17BrN2O2
Molecular Weight 337.21 g/mol
CAS No. 587-46-2
Cat. No. B1607319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzpyrinium bromide
CAS587-46-2
Molecular FormulaC15H17BrN2O2
Molecular Weight337.21 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-]
InChIInChI=1S/C15H17N2O2.BrH/c1-16(2)15(18)19-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1
InChIKeyYIUNVJGEMXODJX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzpyrinium Bromide (CAS 587-46-2) Technical Profile for Research Procurement


Benzpyrinium bromide (CAS 587-46-2), also known as Stigmonene bromide, is a quaternary ammonium carbamate that functions as a reversible acetylcholinesterase (AChE) inhibitor [1]. It is a cholinergic agent historically employed to relieve postoperative urinary retention by increasing bladder detrusor muscle contraction [2]. The compound is a white crystalline powder with a melting point of 114–115°C, freely soluble in water and ethanol, and practically insoluble in ether [3].

Why Benzpyrinium Bromide Cannot Be Interchanged with Other Carbamate Cholinesterase Inhibitors


Although benzpyrinium bromide shares a carbamate pharmacophore with other reversible AChE inhibitors like neostigmine and pyridostigmine, structural differences in the N-benzylpyridinium moiety significantly alter its binding kinetics, duration of action, and toxicity profile [1]. Direct clinical comparison against the related compound W341 demonstrates that even minor structural modifications produce quantifiable differences in therapeutic efficacy for postoperative urinary retention [2]. Consequently, substitution without rigorous re-validation introduces uncontrolled experimental variables in both in vivo pharmacological studies and in vitro cholinesterase inhibition assays [3].

Quantitative Evidence for Benzpyrinium Bromide Differentiation vs. Structural Analogs


Duration of Action: Benzpyrinium Bromide vs. Pyridostigmine Bromide

Benzpyrinium bromide exhibits a substantially shorter duration of action compared to pyridostigmine bromide. While pyridostigmine provides AChE inhibition lasting approximately 3–6 hours, benzpyrinium bromide's effect is characterized by brevity, with a reported duration of approximately 30 minutes [1][2]. This shorter action window is a consequence of its structural features that influence both enzyme binding kinetics and metabolic clearance [1].

Cholinesterase inhibition Pharmacokinetics Duration of action

Toxicity Profile: Benzpyrinium Bromide vs. Physostigmine

Benzpyrinium bromide demonstrates lower acute toxicity than the classical carbamate physostigmine. In a comparative study in male rabbits, the LD50 of benzpyrinium bromide was determined alongside several carbamates. Although the exact numerical LD50 value for benzpyrinium bromide is not directly reported in the available data, the study explicitly states that benzpyrinium bromide is less toxic than physostigmine [1][2]. This relative safety advantage is attributed to its quaternary ammonium structure, which limits central nervous system penetration compared to the tertiary amine physostigmine [3].

Acute toxicity LD50 Safety pharmacology

Clinical Efficacy: Benzpyrinium Bromide vs. Experimental Compound W341 in Postoperative Urinary Retention

In a clinical study of 160 patients with established postoperative urinary retention, benzpyrinium bromide (Stigmonene) and the experimental cholinergic compound W341 were directly compared [1]. A 2 mg dose of benzpyrinium bromide considerably shortened the duration of vesical atonia, markedly reducing the necessity for catheterization [1][2]. This effect was comparable to that observed with a 1 mg dose of compound W341, indicating that benzpyrinium bromide is effective at a 2:1 dose ratio relative to this structural analog [2].

Postoperative urinary retention Clinical efficacy Urology

Physicochemical Properties: Solubility Profile of Benzpyrinium Bromide

Benzpyrinium bromide is freely soluble in water and ethanol but practically insoluble in ether [1]. A 1% aqueous solution has a pH between 4.5 and 5.5 . This solubility profile differs from more lipophilic analogs and influences its suitability for aqueous formulations. The compound's melting point is 114–115°C, and it should be stored at 2–8°C [2].

Solubility Formulation Preformulation studies

Limited Comparative Data Availability for Benzpyrinium Bromide

Despite its historical clinical use, quantitative comparative data for benzpyrinium bromide—including IC50 values for AChE inhibition, precise LD50 values, and comprehensive selectivity profiling—are notably sparse in the modern scientific literature [1]. This limited data landscape necessitates that researchers exercise caution when substituting this compound for well-characterized analogs like neostigmine or pyridostigmine without conducting independent validation studies [1].

Data gaps Research compound Procurement considerations

Recommended Application Scenarios for Benzpyrinium Bromide Based on Quantitative Evidence


Short-Acting Cholinergic Probe in In Vivo Urological Pharmacology Studies

Due to its approximately 30-minute duration of action, benzpyrinium bromide is ideally suited for acute urodynamic studies requiring rapid, transient cholinergic stimulation of bladder detrusor muscle [1][2]. Researchers investigating bladder function or postoperative urinary retention can utilize this compound to produce a brief, controlled increase in cholinergic tone without the prolonged effects associated with pyridostigmine, thereby simplifying the interpretation of acute pharmacological interventions [2].

Comparative Safety Pharmacology: Benchmarking Against Physostigmine

Benzpyrinium bromide serves as a useful comparator compound in studies evaluating the central nervous system (CNS) safety of AChE inhibitors. Its lower toxicity and reduced blood-brain barrier penetration relative to physostigmine make it a valuable reference for distinguishing peripheral from centrally mediated cholinergic effects [1]. This is particularly relevant for safety pharmacology assessments of novel carbamates where minimizing CNS-related adverse events is a primary objective [1].

Preformulation and Solubility Studies for Quaternary Ammonium Compounds

The high aqueous solubility of benzpyrinium bromide (freely soluble in water) and its well-defined pH profile (1% solution pH 4.5–5.5) render it an excellent model compound for preformulation studies of injectable or topical cholinergic formulations [1]. Its physicochemical properties can be used as a benchmark when developing formulation strategies for other quaternary ammonium carbamates, providing a reproducible and easily characterized starting point [2].

Historical Control in Retrospective Clinical Meta-Analyses

Given its documented clinical use in 1950s studies for postoperative urinary retention, benzpyrinium bromide can serve as a historical control or reference point in meta-analyses examining the evolution of cholinergic therapies for urological indications [1]. Its well-documented, albeit dated, clinical efficacy profile provides a comparative baseline for evaluating the performance of modern analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzpyrinium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.